

# Visualizing the Extracellular Matrix: A Detailed Protocol for Naphthol Green B Staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15136020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye widely employed in histological applications for the visualization of extracellular matrix (ECM) components, particularly collagen.<sup>[1][2]</sup> Its vibrant green color provides excellent contrast with various counterstains, making it a valuable tool in both routine histology and specialized research applications. The primary mechanism of action involves an electrostatic interaction between the anionic sulfonic acid groups of the dye and the positively charged amino groups present in proteins, with a notable affinity for collagen fibers.<sup>[1][3]</sup>

This stain is frequently utilized as a component in polychrome staining techniques, such as in variations of Masson's trichrome, where it effectively differentiates collagen from cytoplasm and muscle.<sup>[2]</sup> It can also be used as a standalone counterstain in immunohistochemistry (IHC), providing a clear green background that contrasts well with chromogens like DAB (brown) and Fast Red (red).<sup>[4]</sup> The versatility of Naphthol Green B makes it an invaluable tool for studying fibrosis, wound healing, and the overall architecture of the ECM in both healthy and pathological tissues.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Naphthol Green B in histological staining.

Table 1: Naphthol Green B - Protein Binding Characteristics (BSA as a model)

Parameter	Value/Range	Notes
Binding Constant (Ka)	$1.411 \times 10^5 \text{ L}\cdot\text{mol}^{-1}$	Indicates a strong binding affinity between Naphthol Green B and bovine serum albumin (BSA).[3]
Number of Binding Sites (n)	~1.26	Suggests an approximate 1:1 binding stoichiometry.[3]
Gibbs Free Energy Change ( $\Delta G$ )	$-30.25 \text{ kJ}\cdot\text{mol}^{-1}$	The negative value signifies a spontaneous binding process. [3]
Enthalpy Change ( $\Delta H$ )	$-5.707 \text{ kJ}\cdot\text{mol}^{-1}$	The negative value indicates that the binding process is exothermic.[3]
Entropy Change ( $\Delta S$ )	$79.95 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	The positive value suggests an increase in disorder, likely due to the release of water molecules upon binding.[3]

Table 2: Optimal Parameters for Naphthol Green B Staining

Parameter	Value/Range	Notes
Concentration	0.1% - 1.0% (w/v) in distilled water	Start with a lower concentration and increase if staining is too weak. <a href="#">[4]</a>
Incubation Time	30 seconds - 10 minutes	Thicker tissue sections may require longer incubation times. <a href="#">[1]</a> <a href="#">[4]</a>
pH of Staining Solution	4.0 - 5.5	The acidity can impact staining intensity and specificity. The addition of acetic acid is often recommended. <a href="#">[4]</a>
Absorption Maximum (in water)	712 - 718 nm	<a href="#">[5]</a>

## Experimental Protocols

### Protocol 1: Standalone Naphthol Green B Staining for Collagen

This protocol outlines the use of Naphthol Green B as a primary stain for collagen and other ECM components.

Materials:

- Naphthol Green B powder
- Distilled water
- Glacial Acetic Acid (optional)
- Weigert's Iron Hematoxylin (for nuclear counterstaining, optional)
- Graded ethanol series (70%, 95%, 100%)
- Xylene or xylene substitute

- Resinous mounting medium
- Deparaffinized and rehydrated tissue sections on slides

Procedure:

- Preparation of Staining Solution:
  - Prepare a 0.5% (w/v) Naphthol Green B solution by dissolving 0.5 g of Naphthol Green B powder in 100 mL of distilled water.[\[4\]](#)
  - Optionally, add 0.2 mL of glacial acetic acid to enhance staining.[\[4\]](#)
  - Mix well until the powder is completely dissolved and filter the solution before use.
- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Immerse in two changes of 100% ethanol for 3 minutes each.
  - Immerse in 95% ethanol for 2 minutes.
  - Immerse in 70% ethanol for 2 minutes.
  - Rinse gently in running tap water.
- Optional Nuclear Staining:
  - If desired, stain nuclei with Weigert's iron hematoxylin according to standard protocols.[\[1\]](#)
  - Wash well in running tap water.[\[1\]](#)
- Collagen/ECM Staining:
  - Immerse slides in the Naphthol Green B staining solution for 5-10 minutes.[\[1\]](#)
- Rinsing:

- Briefly rinse the slides in distilled water to remove excess stain.[\[1\]](#)
- Dehydration and Clearing:
  - Dehydrate the sections rapidly through graded alcohols (95% and 100%).[\[1\]](#)
  - Clear in two changes of xylene.[\[1\]](#)
- Mounting:
  - Mount the coverslip using a resinous mounting medium.

#### Expected Results:

- Collagen and other ECM components: Green
- Nuclei (if counterstained): Blue/Black
- Cytoplasm: Light green or unstained

## Protocol 2: Naphthol Green B in a Modified Lillie's Trichrome Stain

This protocol uses Naphthol Green B as a counterstain to differentiate collagen from muscle and cytoplasm.

#### Materials:

- Weigert's Iron Hematoxylin
- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphomolybdic/Phosphotungstic Acid Solution
- Naphthol Green B Solution (as prepared in Protocol 1)
- 1% Acetic Acid Solution
- Deparaffinized and rehydrated tissue sections on slides

**Procedure:**

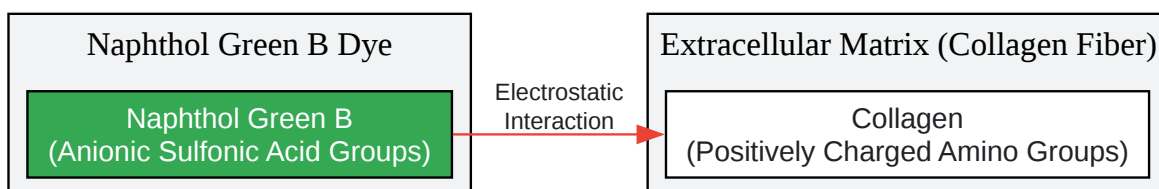
- Deparaffinization and Rehydration:
  - Follow the same procedure as in Protocol 1.
- Mordanting (Optional but Recommended):
  - For formalin-fixed tissues, mordant sections in Bouin's fluid at 56-60°C for 1 hour.[\[1\]](#)
  - Wash in running tap water until the yellow color disappears.[\[1\]](#)
- Nuclear Staining:
  - Stain in Weigert's iron hematoxylin working solution for 10 minutes.[\[2\]](#)
  - Wash in running tap water for 10 minutes.[\[2\]](#)
  - Rinse in distilled water.
- Cytoplasm and Muscle Staining:
  - Stain in Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.[\[2\]](#)
  - Rinse briefly in distilled water.
- Differentiation:
  - Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes to remove the red stain from collagen.[\[2\]](#)
  - Rinse briefly in distilled water.
- Collagen Staining:
  - Immerse in Naphthol Green B solution for 5-10 minutes.
- Final Differentiation and Dehydration:

- Rinse in 1% Acetic Acid solution for 1 minute.<sup>[2]</sup>
- Dehydrate rapidly through 95% ethanol, followed by two changes of absolute ethanol.
- Clear in two changes of xylene.
- Mounting:
  - Mount with a resinous mounting medium.

Expected Results:

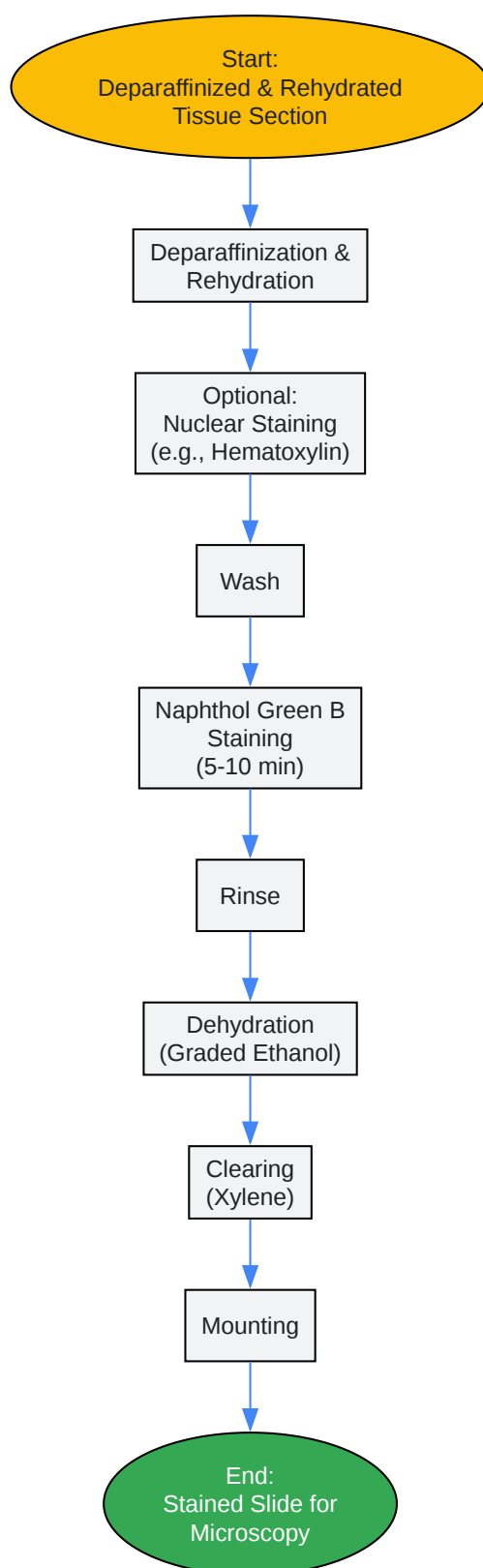
- Collagen: Green
- Nuclei: Blue/Black
- Cytoplasm and Muscle: Red

## Visualizations



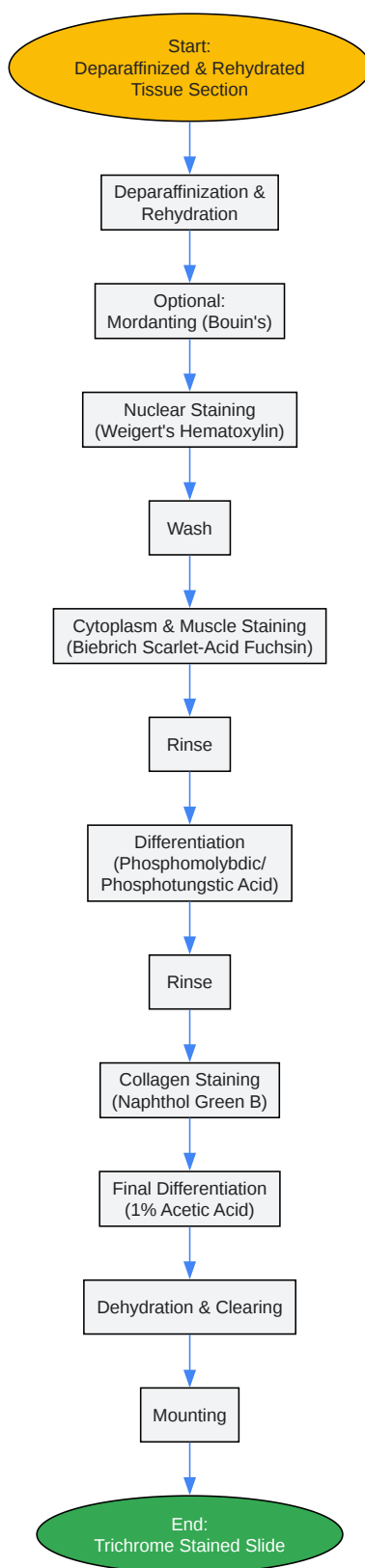
[Click to download full resolution via product page](#)

Caption: Electrostatic interaction between Naphthol Green B and collagen fibers.



[Click to download full resolution via product page](#)

Caption: Workflow for standalone Naphthol Green B staining of the ECM.



[Click to download full resolution via product page](#)

Caption: Workflow for Naphthol Green B in a modified Lillie's Trichrome stain.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gspchem.com [gspchem.com]
- To cite this document: BenchChem. [Visualizing the Extracellular Matrix: A Detailed Protocol for Naphthol Green B Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136020#protocol-for-using-acid-green-20-to-visualize-the-extracellular-matrix]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)